molecular formula C11H11ClN2O2 B5211688 4-chloro-N'-(cyclopropylcarbonyl)benzohydrazide

4-chloro-N'-(cyclopropylcarbonyl)benzohydrazide

Cat. No. B5211688
M. Wt: 238.67 g/mol
InChI Key: HGERITYUULSCDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N'-(cyclopropylcarbonyl)benzohydrazide, also known as CCNBH, is a chemical compound that has shown promising results in scientific research. It is a hydrazide derivative that has been synthesized through various methods and has been studied for its biochemical and physiological effects.

Mechanism of Action

4-chloro-N'-(cyclopropylcarbonyl)benzohydrazide exerts its anticancer and anti-inflammatory effects by targeting specific signaling pathways. It has been shown to inhibit the activity of cyclin-dependent kinases, which are important regulators of the cell cycle. 4-chloro-N'-(cyclopropylcarbonyl)benzohydrazide also inhibits the activity of nuclear factor-kappa B, a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4-chloro-N'-(cyclopropylcarbonyl)benzohydrazide has been shown to have low toxicity and high selectivity towards cancer cells. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, while having minimal effects on normal cells. 4-chloro-N'-(cyclopropylcarbonyl)benzohydrazide has also been shown to reduce inflammation in animal models, suggesting its potential as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

4-chloro-N'-(cyclopropylcarbonyl)benzohydrazide has several advantages for lab experiments, including its high purity and low toxicity. However, its solubility in water is limited, which can make it difficult to use in certain experiments. 4-chloro-N'-(cyclopropylcarbonyl)benzohydrazide is also a relatively new compound, and more research is needed to fully understand its mechanisms of action and potential applications.

Future Directions

There are several future directions for research on 4-chloro-N'-(cyclopropylcarbonyl)benzohydrazide. One area of interest is its potential as an anticancer agent. Further studies are needed to determine its efficacy in different types of cancer and to optimize its dosing and delivery. Another area of interest is its potential as an anti-inflammatory agent. Additional studies are needed to determine its efficacy in different models of inflammation and to understand its mechanisms of action. Finally, 4-chloro-N'-(cyclopropylcarbonyl)benzohydrazide has potential applications in other areas, such as neurodegenerative diseases and infectious diseases, and more research is needed to explore these possibilities.

Synthesis Methods

4-chloro-N'-(cyclopropylcarbonyl)benzohydrazide has been synthesized through various methods, including the reaction of 4-chlorobenzohydrazide with cyclopropylcarbonyl chloride in the presence of a base. Another method involves the reaction of 4-chlorobenzohydrazide with cyclopropylcarbonyl isocyanate in the presence of a base. These methods have been optimized to yield high purity 4-chloro-N'-(cyclopropylcarbonyl)benzohydrazide.

Scientific Research Applications

4-chloro-N'-(cyclopropylcarbonyl)benzohydrazide has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 4-chloro-N'-(cyclopropylcarbonyl)benzohydrazide has also been studied for its potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.

properties

IUPAC Name

4-chloro-N'-(cyclopropanecarbonyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c12-9-5-3-8(4-6-9)11(16)14-13-10(15)7-1-2-7/h3-7H,1-2H2,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGERITYUULSCDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NNC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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